Product packaging for 2,4-Dimethylimidazole(Cat. No.:CAS No. 930-62-1)

2,4-Dimethylimidazole

Cat. No.: B189465
CAS No.: 930-62-1
M. Wt: 96.13 g/mol
InChI Key: LLPKQRMDOFYSGZ-UHFFFAOYSA-N
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Description

Significance and Research Scope within Heterocyclic Chemistry

The significance of 2,4-dimethylimidazole in heterocyclic chemistry stems from its versatility. Its structure, containing both an acidic N-H proton and a basic imine-type nitrogen, allows it to participate in a wide range of chemical reactions and interactions. zenodo.org This dual reactivity makes it a valuable component in catalysis, materials science, and medicinal chemistry.

The research scope of this compound is broad and continues to expand. Key areas of investigation include:

Catalysis: It functions as an effective catalyst in various organic reactions, helping to increase reaction yields and shorten reaction times. This is crucial for the efficient production of complex organic molecules used in pharmaceuticals and agrochemicals.

Polymer Chemistry: The compound is used in the formulation of specialty polymers, such as epoxy resins, where it acts as a curing agent. chemimpex.comchemicalbook.comthermofisher.com Its incorporation can enhance the thermal and mechanical properties of materials, leading to more durable coatings, adhesives, and composite materials. chemimpex.com

Coordination Chemistry and Metal Ion Separation: this compound and its derivatives are effective ligands for various metal ions. biosynth.comnih.gov The addition of two methyl groups to the imidazole (B134444) ring significantly increases the molecule's basicity, making 1-alkyl-2,4-dimethylimidazoles the strongest bases among homologous series of alkylimidazoles. nih.govencyclopedia.pub This property is exploited in the separation of metal ions, such as separating Zn(II) from mixtures containing cadmium and nickel, through liquid membrane systems. nih.govencyclopedia.pub

Environmental Chemistry: Recent research has explored the use of imidazole derivatives for carbon capture. Aqueous solutions of substituted imidazoles, including this compound, have been studied for their ability to absorb CO₂. mdpi.comresearchgate.net Furthermore, azole-anion-based ionic liquids synthesized from this compound have been shown to activate atmospheric CO₂ for transformation into various heterocyclic compounds under metal-free conditions. nih.gov

Pharmaceutical Synthesis: It serves as a key intermediate in the development of new pharmaceutical compounds. chemimpex.com Research has shown that imidazole derivatives possess a range of biological activities, and their inclusion in drug molecules can enhance properties like solubility and bioavailability. beilstein-journals.org

Materials Science: The compound is employed as a corrosion inhibitor, forming a protective layer on metal surfaces to prevent corrosion and extend the lifespan of machinery and infrastructure. chemimpex.com In nanotechnology, it has shown potential for use in supramolecular self-assembly. biosynth.com

Research Applications of this compound
FieldSpecific ApplicationKey BenefitSource
CatalysisCatalyst for organic synthesisHigher yields and reduced reaction times
Polymer ChemistryCuring agent for epoxy resinsImproved durability and performance of materials chemimpex.comchemicalbook.com
Coordination ChemistryCarrier for metal ion separationHigh basicity allows for selective metal complexation nih.govencyclopedia.pub
Environmental ChemistryCO₂ capture and transformationEfficient absorption and conversion of atmospheric CO₂ researchgate.netnih.gov
PharmaceuticalsIntermediate in drug synthesisEnhances solubility and stability of formulations chemimpex.com
Materials ScienceCorrosion inhibitorForms a protective layer on metal surfaces chemimpex.com

Evolution of Academic Inquiry into this compound Systems

Academic inquiry into imidazole systems began with the discovery of the parent compound, imidazole, in the 19th century. encyclopedia.pub Research into substituted imidazoles like this compound followed as synthetic methodologies advanced. Early studies focused on fundamental aspects such as synthesis, structure elucidation, and basic reactivity. One method for its synthesis involves the reaction of D(+)-Glucose and Acetaldehyde. chemicalbook.com

A significant development in the study of dimethyl-imidazole systems occurred in 1967, with the first report of photochemical rearrangements of 1,4-dimethyl-imidazole to 1,2-dimethyl-imidazole. acs.org These photoreactions, which involve a formal interchange of atoms in the imidazole ring, opened up new pathways for synthesizing novel imidazole derivatives and sparked deeper investigations into the reaction mechanisms of heterocyclic compounds. acs.org

In recent decades, the focus of academic inquiry has shifted from fundamental characterization to advanced applications, driven by the demand for new functional materials and sustainable chemical processes. The crystallographic properties of this compound monohydrate were detailed in 2020, providing precise data on its solid-state structure. researchgate.net This foundational knowledge supports more complex research into its interactions and applications.

Modern research increasingly positions this compound as a solution to contemporary challenges. Studies have identified it in atmospheric aerosols, a product of the aqueous reaction of methylglyoxal (B44143) with ammonium (B1175870) sulfate, prompting investigations into its environmental impact and formation pathways. gdut.edu.cn Concurrently, its application in carbon capture and utilization has become a prominent area of research, with studies demonstrating the efficiency of this compound and related compounds in absorbing CO₂ from flue gas and even ambient air. mdpi.comresearchgate.net The development of functional ionic liquids from this compound for the chemical transformation of CO₂ represents a frontier in green chemistry, aiming to convert a greenhouse gas into valuable chemicals. nih.gov This evolution reflects a broader trend in chemistry, where fundamental understanding of molecular properties is leveraged to design solutions for industrial and environmental challenges.

Crystallographic Data for this compound Monohydrate (C₅H₁₀N₂O)
ParameterValueSource
Crystal SystemMonoclinic researchgate.net
Space GroupIa (no. 9) researchgate.net
a4.7212(4) Å researchgate.net
b11.1424(8) Å researchgate.net
c12.8211(9) Å researchgate.net
β94.349(3)° researchgate.net
Volume672.52(9) ų researchgate.net
Z4 researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N2 B189465 2,4-Dimethylimidazole CAS No. 930-62-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethyl-1H-imidazole
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InChI

InChI=1S/C5H8N2/c1-4-3-6-5(2)7-4/h3H,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LLPKQRMDOFYSGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H8N2
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DSSTOX Substance ID

DTXSID40239236
Record name 2,4-Dimethyl-1H-imidazole
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Molecular Weight

96.13 g/mol
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CAS No.

930-62-1
Record name 2,4-Dimethylimidazole
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Record name 2,4-Dimethylimidazole
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Record name 2,4-Dimethylimidazole
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Synthetic Methodologies and Chemical Transformations Involving 2,4 Dimethylimidazole

Contemporary Synthetic Routes for 2,4-Dimethylimidazole Synthesis

The synthesis of this compound can be achieved through various contemporary routes, often involving the adaptation of classical imidazole (B134444) syntheses to achieve regioselective methylation. Key methodologies include modifications of the Debus-Radiszewski or Wallach syntheses, which are tailored to introduce methyl groups specifically at the 2 and 4 positions of the imidazole ring.

A prevalent strategy involves a catalyst-free [3+2] cyclization reaction. This method utilizes the reaction of benzamidines with vinyl azides, typically in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). While many documented examples focus on aryl-substituted products, this methodology is theoretically adaptable for the synthesis of this compound by using the appropriate alkyl-substituted precursors, such as acetamidine (B91507) hydrochloride and a methyl vinyl azide. The reaction proceeds through the nucleophilic addition of the amidine to the vinyl azide, followed by cyclization and the elimination of ammonia (B1221849).

The reaction conditions are critical for optimizing yield and purity. Parameters such as temperature, solvent choice, and stoichiometric control of reagents play a significant role. Polar aprotic solvents like N,N-dimethylformamide (DMF) are known to enhance reactivity.

Table 1: Representative Conditions for 2,4-Disubstituted Imidazole Synthesis

ParameterValueReference
SolventDMF
Temperature80°C
Reaction Time12 hours
BaseDBU
Theoretical YieldUp to 85%
Note: This table represents conditions for 2,4-diphenylimidazole, which may require optimization for the synthesis of this compound.

Strategic Derivatization of the this compound Core

The this compound scaffold serves as a versatile platform for the synthesis of more complex and functionalized imidazole derivatives. Strategic derivatization can occur at the nitrogen atoms or the carbon atoms of the imidazole ring.

N-Substituted this compound Derivatives: Synthesis and Reactivity

The presence of a secondary amine group (-NH) in the imidazole ring allows for straightforward functionalization at the nitrogen position.

N-Alkylation: A common method for creating N-substituted derivatives is through alkylation. This can be achieved by deprotonating the imidazole with a base like sodium hydroxide (B78521) to form the sodium imidazolate intermediate, which then reacts with an alkyl halide. researchgate.net This approach avoids the use of more hazardous reagents like sodium hydride. researchgate.net Another route involves the vapor-phase reaction of this compound with an alcohol, such as methanol (B129727), over a solid dehydration catalyst like alumina (B75360) at high temperatures (700 to 800°F). google.com

N-Acylation: Acyl groups can also be introduced at the nitrogen position. For instance, 1-acetyl-2,4-dimethylimidazole can be synthesized by reacting this compound with acetyl chloride in a solvent mixture of chloroform (B151607) and toluene (B28343) at room temperature. prepchem.com The reaction is typically rapid and results in a high yield of the crystalline product. prepchem.com

Functionalization at Ring Carbon Positions: Advanced Strategies

Functionalizing the carbon atoms of the pre-existing this compound ring presents a greater synthetic challenge but offers a direct route to novel derivatives. Modern strategies are being developed to achieve this, often focusing on the activation of C-H bonds. researchgate.net

One advanced strategy involves the use of imidazole N-oxides as precursors. nih.gov For example, 1-benzyl-4,5-dimethylimidazole (B8694871) N-oxide can serve as a building block for functionalization at the C(2) position. nih.govacs.org While direct nucleophilic substitution at C(2) can be challenging, a two-step, one-pot protocol involving a "sulfur transfer reaction" followed by electrophilic trifluoromethylation has proven effective for introducing a trifluoromethylsulfanyl (-SCF₃) group at this position. nih.gov This method demonstrates excellent chemoselectivity and high yields. nih.gov

Preparation of Polysubstituted Imidazole Analogues

The synthesis of polysubstituted imidazoles, such as tri- and tetrasubstituted analogues, is a significant area of research. These methods often build the imidazole ring from acyclic precursors rather than by functionalizing this compound itself, but they provide access to a wide array of structurally related analogues.

Multicomponent Reactions (MCRs): One-pot multicomponent reactions are highly efficient for generating polysubstituted imidazoles. A well-established procedure involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297). acs.orgnih.govorganic-chemistry.org These reactions can be catalyzed by various agents, including InCl₃, and can be accelerated using microwave irradiation. acs.orgnih.gov For example, a four-component reaction heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions yields 1,2,4-trisubstituted imidazoles. organic-chemistry.org

From Imidazole N-Oxides: Polysubstituted imidazoles can also be accessed from imidazole N-oxides. The condensation of α-hydroxyiminoketones with imines yields imidazole N-oxides, which can then be deoxygenated using reagents like Raney-nickel to produce the desired polysubstituted imidazole core. acs.orgnih.gov This provides excellent control over the substitution pattern at the N(1), C(2), C(4), and C(5) positions. acs.orgnih.gov

A specific example is the synthesis of 2,4,5-trimethyl imidazole, which can be prepared by the vapor-phase alkylation of this compound with methanol over an alumina catalyst, followed by catalytic isomerization at a higher temperature. google.com

Green Chemistry Approaches in this compound Synthesis and Functionalization

In recent years, there has been a significant shift towards developing environmentally benign synthetic protocols for imidazoles, focusing on reducing waste, avoiding hazardous solvents, and utilizing recyclable catalysts. nbu.ac.in

Solvent-Free and Catalyst-Free Conditions: The synthesis of trisubstituted imidazoles has been achieved through one-pot condensation of benzil, aldehydes, and ammonium acetate in refluxing ethanol (B145695) without any added catalyst, representing a "catalyzed-by-itself" approach. nih.gov Similarly, solvent-free reactions, often assisted by microwave irradiation, provide rapid and high-yield synthesis of tri- and tetrasubstituted imidazoles from neat reactants, which is advantageous for both environmental and economic reasons. scispace.com

Use of Greener Catalysts and Media:

Ionic Liquids (ILs): Ionic liquids have gained attention as eco-friendly media and catalysts due to their low volatility, high thermal stability, and reusability. arabjchem.org Brønsted acidic ionic liquids have been used to catalyze the one-pot, three-component synthesis of 2,4,5-trisubstituted-1H-imidazoles under solvent-free conditions, offering excellent yields and short reaction times. arabjchem.org Other ILs, such as 1-ethyl-3-methylbenzimidazolium iodide, have been used in aqueous conditions. sharif.edu

Deep Eutectic Solvents (DESs): A novel ternary deep eutectic solvent (DES) composed of dimethyl urea, SnCl₂, and HCl has been employed as a recyclable dual-purpose solvent and catalyst for the one-pot synthesis of substituted imidazoles. nih.gov This system provides high yields and the catalyst can be reused multiple times without a noticeable drop in performance. nih.gov

Solid-Supported and Recyclable Catalysts: Various solid-supported catalysts are used to facilitate easier separation and recycling. Examples include nano zirconia, which catalyzes multicomponent reactions under solvent-free conditions, and transition metal borates, which show promise in the green synthesis of nitrogen-containing heterocycles. nbu.ac.ingoogle.com

Table 2: Examples of Green Chemistry Approaches for Imidazole Synthesis

ApproachCatalyst/MediumKey AdvantagesReference(s)
Solvent-Free ReactionNone (Neat reaction with MWI)Reduced solvent waste, rapid reaction, high yield scispace.com
Acidic Ionic Liquid(4-sulfobutyl)tris(4-sulfophenyl) phosphonium (B103445) hydrogen sulfateRecyclable catalyst, solvent-free, short reaction times arabjchem.org
Deep Eutectic SolventDimethyl urea/SnCl₂/HClRecyclable dual solvent-catalyst, mild conditions nih.gov
NanocatalysisNano Zirconia (ZrO₂)Reusable catalyst, solvent-free, efficient google.com
Catalyst-FreeRefluxing EthanolInexpensive, simple procedure, no catalyst cost nih.gov

Catalytic Roles of 2,4 Dimethylimidazole and Its Derivatives

Organocatalytic Applications of 2,4-Dimethylimidazole

This compound is a versatile organocatalyst utilized in various chemical processes. chemimpex.com Its catalytic activity stems from its unique molecular structure, which allows it to enhance reaction rates and improve yields in both polymerization and fine chemical synthesis. chemimpex.com It functions effectively in diverse chemical environments, often enabling reactions to proceed at lower temperatures, which aligns with more sustainable manufacturing practices. chemimpex.com

This compound and its derivatives are effective catalysts in the production of important polymers like polyurethanes and epoxies. chemimpex.com In these reactions, the imidazole (B134444) compound acts as a catalyst to facilitate the formation of the polymer network, significantly influencing the curing process and the final properties of the material. chemimpex.comnih.gov

Polyurethane Synthesis: Polyurethanes are formed through the polyaddition reaction between isocyanates (-NCO groups) and polyols (-OH groups). mdpi.comresearchgate.net Amine catalysts, including this compound, are crucial for expediting this reaction under industrial conditions. mdpi.com The catalytic mechanism involves the formation of a complex between the catalyst's nitrogen atom and the polyol's hydroxyl hydrogen. mdpi.com This interaction activates the alcohol, making it a more potent nucleophile for attacking the carbon atom of the isocyanate group, thereby facilitating the formation of the urethane (B1682113) linkage. mdpi.com The quality and properties of the final polyurethane product, such as flexibility and hardness, are highly dependent on the catalyst system used. mdpi.com

Epoxy Resin Curing: In epoxy systems, this compound functions as a curing agent or accelerator, promoting the cross-linking of epoxy resins to form a durable thermoset polymer. chemimpex.comresearchgate.netacs.org The curing process is initiated by the nucleophilic attack of the imidazole's tertiary amine nitrogen on the carbon atom of the epoxy ring, leading to ring-opening and the formation of an epoxy-imidazole adduct. researchgate.net This adduct is the reactive species that subsequently initiates the polymerization of other epoxy groups. researchgate.net

Table 1: Research Findings on Imidazole Catalysts in Epoxy Resin Curing

Catalyst System Resin System Key Findings Reference
2-Ethyl-4-methylimidazole Epon 828 epoxy resin Catalyst was incorporated into the resin during curing at 50°C, as indicated by IR spectroscopy. acs.org
1-Methylimidazole (B24206), 2-Methylimidazole (B133640), 1,2-Dimethylimidazole (B154445) Phenyl glycidyl (B131873) ether (PGE) Imidazolium (B1220033) systems generated during curing are unstable; imidazoles are regenerated via N-dealkylation and β-elimination. researchgate.net
2-Ethyl-4-methylimidazole Phenyl glycidyl ether (PGE) The formation of 1:1 and 2:1 epoxy/imidazole adducts is the first stage of curing, with the 2:1 adduct acting as the true polymerization initiator. researchgate.net
Imidazole derivatives (1a, 2, 3) jER828 The derivatives showed similar curability with curing exotherms around 450 J/g, but the initiation temperatures differed. Derivative 1a showed a sharp exothermic peak above 150°C. acs.org

Beyond polymerization, this compound serves as an effective catalyst for a variety of organic reactions, contributing to the efficient synthesis of fine chemicals and complex organic molecules. chemimpex.com Its role often leads to higher yields and reduced reaction times compared to uncatalyzed or alternatively catalyzed processes. The compound is particularly valuable in the synthesis of intermediates for pharmaceuticals and agrochemicals.

While specific documented examples of this compound in reactions like aldol (B89426) or Michael additions are part of the broader class of amine-catalyzed transformations, its utility is established in facilitating various chemical reactions. acs.org For instance, the synthesis of other substituted imidazoles can be achieved through various catalyzed methods, highlighting the importance of catalytic approaches in creating diverse heterocyclic structures. organic-chemistry.org

In polyurethane synthesis, computational studies using methods like the G3MP2BHandHLYP composite method have been employed to understand the molecular mechanism. mdpi.com These studies show that the presence of an amine catalyst significantly lowers the energy barriers of the reaction. The process is believed to begin with the formation of a complex between the catalyst and the alcohol, which activates the hydroxyl group for nucleophilic attack on the isocyanate. mdpi.com This is followed by the formation of an intermediate and subsequent proton transfer from the catalyst to complete the urethane bond formation. mdpi.com

Applications in Organic Transformations and Fine Chemical Synthesis

This compound as a Ligand in Metal-Mediated Catalysis

This compound can also function as a ligand, coordinating with various transition metals to form complexes that exhibit significant catalytic activity. researchgate.netacs.org In this role, the imidazole derivative's electronic and steric properties can be tuned to influence the performance of the metal center in a range of catalytic transformations. researchgate.net

The synthesis of metal complexes featuring imidazole-based ligands is a key area of research for developing new and efficient catalysts. mdpi.comnih.govresearchgate.net These complexes are designed to combine the reactivity of a transition metal center with the tunable properties of the imidazole ligand. rsc.org For example, palladium complexes of the type [Pd(im)2Cl2] and [Pd(im)4]Cl2, where 'im' can be various imidazole derivatives, have been prepared and structurally characterized. researchgate.net The synthesis of such complexes often involves reacting the appropriate imidazole with a metal salt precursor. researchgate.netmdpi.com

In some cases, this compound has been specifically incorporated into more complex ligand structures. For instance, it has been used to create imidazolium-labeled ligands for transition metal catalysts. mdpi.com The synthesis strategy can involve reacting a functionalized precursor with 1,2-dimethylimidazole to yield the desired ligand, which is then complexed with a metal like rhodium or cobalt. mdpi.com The choice of metal is crucial, as different metals can lead to distinct catalytic mechanisms and outcomes in asymmetric reactions. mdpi.com

Metal complexes containing this compound or its derivatives as ligands have shown catalytic performance in several important organic reactions. These complexes are essential for various catalytic processes, including organic transformations and polymerization reactions. nih.gov

Palladium-imidazole complexes have been successfully used as catalysts for Suzuki-Miyaura cross-coupling reactions, achieving high yields of the desired biaryl products at moderate temperatures (40-60°C). researchgate.net The steric and electronic properties of the NHC ligand in Pd-NHC complexes can affect the site-selectivity of cross-coupling reactions. In other applications, cobalt(II) and nickel(II) complexes with phenanthroline-based ligands have been used for the catalytic oligomerization of ethylene (B1197577). researchgate.net

Furthermore, metal-imidazole systems play a role in C-H bond functionalization. For example, in palladium-catalyzed C-H alumination of heteroarenes, when the more reactive 2-position of 1,2-dimethylimidazole is blocked, functionalization can still occur at other positions on the heterocycle. rsc.org Titanium, an abundant and low-toxicity metal, is also used in catalysis for fine chemical synthesis, where ligand design is crucial for catalyst activity and selectivity. rsc.org

Table 2: Examples of Metal-Imidazole Complexes in Catalysis

Metal Complex Type Reaction Type Substrates Key Findings Reference
Palladium-imidazole complexes Suzuki-Miyaura cross-coupling 2-bromotoluene, 4-bromotoluene, 4-bromoanisole High yields of cross-coupling products were obtained at 40 and 60°C. researchgate.net
Co(II) and Ni(II) complexes with dmesp ligand Ethylene oligomerization Ethylene Moderate selectivity for catalytic dimerization of ethylene to butenes. researchgate.net
Pd-NHC complexes Suzuki-Miyaura cross-coupling 2,4-dibromopyridine and arylboronic acid Ligand sterics affected the site-selectivity of the reaction.
Palladium catalyst with Al-2 C-H Alumination 1,2-dimethylimidazole Functionalization of remote positions occurred when the 2-position was blocked. rsc.org

Chiral Catalysis with this compound-Derived Ligands

While this compound itself is an achiral molecule, its scaffold serves as a valuable building block in the synthesis of more complex chiral ligands and catalysts for asymmetric synthesis. Researchers have successfully incorporated dimethylimidazole moieties into larger chiral frameworks, thereby influencing the steric and electronic environment of a catalytic center. These strategies often involve the derivatization of the imidazole nitrogen or carbon atoms to link the imidazole core to a pre-existing chiral structure.

A significant approach involves the creation of imidazolium-tagged chiral ligands, which can also function as ionic liquids, facilitating catalyst recovery and reuse. In one synthetic route, functionalized chiral bisoxazolines are reacted with 1,2-dimethylimidazole in dimethylformamide (DMF) to produce imidazolium-labeled ligands. mdpi.com This method has been used to prepare a variety of ionic-liquid-supported bisoxazolines with different chiral side chains and carbon linker lengths. mdpi.com For instance, a chiral (R,Rp)-hydroxymethyl-2-[(2-diphenylphosphino) ferrocenyl]oxazoline can be converted into a derivative that, upon reaction with 1,2-dimethylimidazole, yields an imidazolium-tagged oxazolinyl ferrocene (B1249389) ligand as a yellow solid with a 65% yield. mdpi.com

Another strategy focuses on creating chiral imidazole N-oxides. These compounds can be generated from the reaction of α-hydroxyiminoketones with formaldimines, which are themselves derived from chiral amines. This method has been used to synthesize chiral 2-unsubstituted imidazole N-oxides, including a 4,5-dimethylimidazole derivative, from optically pure trans-1,2-diaminocyclohexane. nih.govuzh.ch These N-oxides are precursors for generating chiral N-heterocyclic carbenes (NHCs), a critical class of organocatalysts. nih.gov

In some cases, isomers of dimethylimidazole act as additives or co-catalysts in enantioselective transformations. For example, 1,2-dimethylimidazole has been used as an achiral Lewis basic co-catalyst in the enantioselective silylation of alcohols, although in this specific reaction, it was found to be less effective than N-methylimidazole due to greater steric hindrance. nih.gov Research has also documented the C-H bond activation in 1,2-dimethylimidazole by organometallic polynuclear clusters, a fundamental step that can be a precursor to more complex catalytic cycles. researchgate.net

The following table summarizes selected research findings where dimethylimidazole derivatives have been utilized in the context of chiral catalysis.

Interactive Data Table: Applications of Dimethylimidazole Derivatives in Chiral Catalysis

Dimethylimidazole DerivativeChiral MoietyReaction Type / ApplicationKey FindingReference
1,2-Dimethylimidazole(R,R)-BisoxazolineSynthesis of Chiral LigandsReacted with chlorinated bisoxazolines to yield imidazolium-labeled ionic-liquid-supported ligands. mdpi.com
1,2-Dimethylimidazole(R,Rp)-Ferrocenyl-oxazolineSynthesis of Chiral LigandsAdded to a ferrocenyl-oxazoline intermediate to precipitate the target imidazolium-tagged chiral ligand in 65% yield. mdpi.com
4,5-Dimethyl-1H-imidazole 3-oxide(R,R)-1-[2-(Piperidin-1-yl)cyclohexyl]Synthesis of Chiral N-oxideSynthesized as a precursor for chiral N-heterocyclic carbenes (NHCs). nih.gov
1,2-DimethylimidazolePeptide-based catalystEnantioselective SilylationUsed as an achiral co-catalyst; found to be less effective than N-methylimidazole, resulting in lower conversion. nih.gov

Coordination Chemistry of 2,4 Dimethylimidazole: Ligand Metal Interactions

Fundamental Principles of 2,4-Dimethylimidazole as a Ligand

This compound (2,4-DMIm) functions as a monodentate ligand, typically coordinating to metal centers through the pyridinic nitrogen atom (N3) of the imidazole (B134444) ring. libretexts.org The fundamental principles of its coordinating behavior are dictated by a combination of electronic and steric factors that distinguish it from unsubstituted imidazole and other alkyl-substituted derivatives. e3s-conferences.org Metal-ligand bonds are generally considered Lewis acid-base interactions, where the metal ion is the electron pair acceptor and the ligand is the electron pair donor. libretexts.org The strength and nature of these bonds can be tuned by the ligand's structure. nih.gov

The electronic nature of this compound is significantly influenced by the presence of two methyl groups. These alkyl groups are electron-donating, which increases the electron density on the imidazole ring and enhances the basicity of the donor nitrogen atom. nih.gov Consequently, this compound is a stronger base (pKa ≈ 8.57) compared to unsubstituted imidazole. e3s-conferences.org Among homologous series of alkylimidazoles, 1-alkyl-2,4-dimethylimidazoles are recognized as the strongest bases. nih.govencyclopedia.pub This increased basicity generally suggests a capacity for forming strong coordinate bonds with metal ions.

However, the electronic advantage is counterbalanced by considerable steric hindrance. The methyl groups at the C2 and C4 positions create steric bulk around the coordinating nitrogen atom. e3s-conferences.org This steric effect is a dominant factor in the coordination process, often leading to lower stability constants for its metal complexes compared to those of less hindered ligands like 1-alkylimidazoles or 1,4-dialkylimidazoles. nih.govencyclopedia.pub The steric hindrance particularly impedes the formation of complexes with higher coordination numbers and specific geometries, such as octahedral structures. nih.govnih.gov For instance, metal ions like Ni(II), which strongly favor rigid octahedral coordination, form complexes with this compound derivatives that have notably low stability constants. nih.govencyclopedia.pub Conversely, the formation of tetrahedral complexes is less affected by this steric hindrance, as this geometry can better accommodate the bulky ligands. nih.govnih.gov This allows for geometric selectivity in coordination, favoring metals that readily adopt tetrahedral arrangements like Zn(II) and Co(II). nih.gov

The thermodynamics of complex formation are quantitatively described by stability constants (βn), which reflect the equilibrium of the metal-ligand association. For this compound derivatives, the stability of the resulting metal complexes is a direct consequence of the balance between the ligand's high basicity and significant steric hindrance. e3s-conferences.orgnih.gov Studies on 1-alkyl-2,4-dimethylimidazoles show that the steric effect caused by the two methyl groups results in lower stability constants compared to complexes with 1,2- and 1,4-dialkylimidazoles. encyclopedia.pub

The stability of complexes with 1-octyl-2,4-dimethylimidazole and various divalent transition metal ions in aqueous solution has been investigated, revealing a clear trend. The stability constants (log βn) generally follow the order: Zn(II) > Cd(II) > Ni(II). nih.govnih.gov This order highlights the preference for tetrahedral (Zn, Cd) over octahedral (Ni) geometry. The plasticity of the Cu(II) coordination sphere means that the steric effect has a much lower impact on the stability of its complexes. nih.govencyclopedia.pub

The kinetic aspects of complex formation are also influenced by these factors. The rate of ligand exchange and the formation of the final complex are dependent on the activation energy required for the ligand to approach and bind to the metal center. The steric bulk of this compound can increase this activation barrier, potentially slowing down the rate of complex formation compared to less hindered ligands.

Electronic and Steric Influences on Coordination

Synthesis and Characterization of this compound Metal Complexes

The synthesis of metal complexes involving this compound typically follows standard coordination chemistry procedures, where a salt of the desired metal is reacted with the ligand in a suitable solvent. scirp.org The resulting complexes can then be isolated as solid precipitates or crystals.

Complexes of this compound and its derivatives have been synthesized with several first-row transition metals.

Copper (Cu): Copper(II) complexes with related substituted imidazoles have been readily prepared. For instance, reacting copper(II) aspirinate with 1,2-dimethylimidazole (B154445) yields a bis(1,2-dimethylimidazole)bis(salicylato)copper(II) complex. Similarly, copper(II) methacrylate (B99206) complexes with various imidazole derivatives have been synthesized, which typically feature distorted octahedral or square-pyramidal geometries. mdpi.com

Zinc (Zn), Nickel (Ni), and Cobalt (Co): The coordination of this compound derivatives with these metals is extensively documented in the context of solvent extraction and membrane separation. nih.govnih.gov For example, 1-octyl-2,4-dimethylimidazole and 1-decyl-2,4-dimethylimidazole have been used to form complexes with Zn(II) and Ni(II) to facilitate their separation. nih.govencyclopedia.pub The steric hindrance of the ligand plays a crucial role, leading to the preferential formation of tetrahedral complexes with Zn(II) and Co(II), while the formation of typically octahedral Ni(II) complexes is disfavored. nih.gov

Iron (Fe): While specific literature on iron complexes with this compound is less common in the search results, the general principles of coordination chemistry suggest that such complexes can be formed, likely favoring tetrahedral coordination for Fe(III) or high-spin Fe(II) to accommodate the ligand's steric bulk.

The synthesis often involves a direct reaction between the metal salt (e.g., nitrates, chlorides) and the ligand in a solvent like ethanol (B145695) or methanol (B129727), followed by precipitation or crystallization.

A suite of analytical techniques is employed to fully characterize the structure and bonding of this compound metal complexes.

Spectroscopic Methods:

Infrared (IR) Spectroscopy: FTIR is used to confirm the coordination of the imidazole ligand to the metal center by observing shifts in the vibrational frequencies of the imidazole ring, particularly the C=N and N-H stretching bands. tubitak.gov.tr

UV-Visible Spectroscopy: Electronic spectroscopy provides information about the d-d electronic transitions of the metal ion, which is indicative of the coordination geometry of the complex. For example, the electronic spectra of Cu(II) complexes can help distinguish between octahedral, square-planar, and tetrahedral environments. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize diamagnetic complexes (e.g., Zn(II)), confirming the structure of the ligand within the complex. researchgate.net

Crystallographic Methods:

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), are also used to study the stability of the complexes and the presence of solvent molecules. tubitak.gov.trresearchgate.net

Complexes with Transition Metals (e.g., Copper, Zinc, Cobalt, Nickel, Iron)

Advanced Applications of this compound Coordination Compounds

The unique coordination properties of this compound and its derivatives have led to their use in specialized applications, most notably in the field of separation science. The ability of this ligand to selectively form complexes based on the preferred coordination geometry of metal ions is exploited for the separation of non-ferrous metals.

Specifically, N-alkylated derivatives like 1-octyl-2,4-dimethylimidazole and 1-decyl-2,4-dimethylimidazole have been successfully employed as selective ion carriers in Polymer Inclusion Membranes (PIMs). nih.govresearchgate.net These membranes are used for the transport and separation of metal ions such as Zn(II), Cd(II), and Ni(II) from aqueous solutions. nih.govnih.gov

The separation mechanism relies on the differential stability of the complexes formed. Due to the steric hindrance of the this compound moiety, the ligand shows a higher affinity for metal ions that favor tetrahedral coordination (like Zn(II)) over those that prefer octahedral coordination (like Ni(II)). nih.govnih.gov As a result, Zn(II) ions are effectively complexed and transported across the membrane, while Ni(II) ions are largely rejected. researchgate.net This process allows for the efficient removal and recovery of zinc from industrial effluents containing a mixture of metal ions. In one study, a PIM containing 1-octyl-2,4-dimethylimidazole achieved separation coefficients (S) for Zn(II)/Ni(II) as high as 104.5. researchgate.net

Beyond metal separation, this compound and its derivatives serve as versatile building blocks and ligands in the synthesis of more complex molecules and materials, with potential applications in catalysis and materials science.

Selective Metal Ion Separation and Extraction Technologies

The unique structural and electronic properties of this compound have led to its exploration as a selective extractant and carrier in various technologies for separating and recovering metal ions from aqueous solutions. Its efficacy is rooted in its basicity and the steric effects originating from the methyl groups at the 2 and 4 positions of the imidazole ring.

The addition of two methyl groups to the imidazole ring significantly increases the basicity of the molecule. encyclopedia.pub In fact, among various homologous series of alkylimidazoles, 1-alkyl-2,4-dimethylimidazoles are considered the strongest bases. encyclopedia.pubnih.gov This enhanced basicity plays a crucial role in the formation of stable complexes with metal ions, a key principle in separation processes like solvent extraction and transport across polymer inclusion membranes (PIMs). encyclopedia.pub

However, the presence of methyl groups at both the 2 and 4 positions also introduces a steric effect. This steric hindrance can influence the stability constants of the resulting metal complexes. encyclopedia.pubnih.gov While it might lower the stability constants compared to less substituted imidazoles, this effect can be advantageous for achieving selectivity among different metal ions. encyclopedia.pubnih.gov The steric hindrance can disfavor the formation of octahedral complexes, which are common for ions like Ni(II), while still allowing for the formation of tetrahedral complexes, which are often preferred by ions such as Zn(II) and Cd(II). nih.govnih.gov This difference in coordination preference is a key factor in the selective separation of these metals.

Research has demonstrated the practical application of this compound derivatives in metal separation. For instance, 1-octyl-2,4-dimethylimidazole has been successfully used to separate Zn(II) ions from a mixture containing cadmium and nickel. encyclopedia.pubnih.gov Similarly, 1-decyl-2,4-dimethylimidazole has been employed for the separation of Zn(II) from cadmium. encyclopedia.pubnih.gove3s-conferences.orge3s-conferences.orggrafiati.com

In studies involving polymer inclusion membranes, 1-octyl-2,4-dimethylimidazole as a carrier showed the highest initial flux for the transport of zinc(II) ions and the highest separation coefficients in relation to Ni(II) and Cd(II) ions. nih.govresearchgate.net The transport rate of metal ions across these membranes is determined by the diffusion rate of the metal-carrier complex. nih.govresearchgate.net The superior performance with the 1-octyl-2,4-dimethylimidazole carrier was attributed to its high basicity and the stability of the complexes formed. nih.gov

The following interactive table summarizes the separation performance of a polymer inclusion membrane doped with 1-octyl-2,4-dimethylimidazole for the separation of Zn(II), Cd(II), and Ni(II).

Metal IonInitial Flux (J₀) (µmol/m²·s)Separation Coefficient (Zn(II)/M)Recovery Factor (RF) after 24h (%)
Zn(II)28-95.5
Cd(II)-2.8-
Ni(II)-104.5-
Data sourced from a study on the transport of Zn(II), Cd(II), and Ni(II) ions using a polymer inclusion membrane doped with 1-octyl-2,4-dimethylimidazole. nih.govresearchgate.net

Integration into Zeolitic Imidazolate Frameworks (ZIFs) and Metal-Organic Frameworks (MOFs)

This compound (DIm) serves as a crucial organic linker in the synthesis of Zeolitic Imidazolate Frameworks (ZIFs) and Metal-Organic Frameworks (MOFs). rsc.orgescholarship.orgresearchgate.net These crystalline porous materials are constructed from metal ions or clusters connected by organic ligands and have shown significant potential in applications such as gas separation, catalysis, and sensing. rsc.orgacs.orgnih.gov The incorporation of this compound as a ligand can significantly modify the structural and chemical properties of the resulting frameworks.

A notable example is the in situ synthesis of multivariate ZIF nanoparticles, specifically a variant of ZIF-8, for enhanced kinetic separation of ethylene (B1197577) (C₂H₄) and ethane (B1197151) (C₂H₆). researchgate.netnih.gov In this approach, this compound is used as one of the ligands alongside 2-methylimidazole (B133640) (MIm) and a modulator like tri-butyl amine (TBA). researchgate.netnih.gov The resulting framework, termed Sogang ZIF-8 (SZIF-8), consists of tetrahedral zinc centers coordinated with these different imidazole-based ligands. researchgate.netnih.gov

The integration of this compound is facilitated by its lower pKa value compared to 2-methylimidazole, which allows for its preferential deprotonation by the amine modulator, leading to the formation of Zn-DIm coordination bonds. researchgate.netnih.gov The inclusion of the bulkier this compound ligand has two significant consequences for the ZIF-8 structure:

Reduced Aperture Size: The presence of the bulky DIm ligands leads to a reduction in the window size of the ZIF-8 framework. This is due to a suppressed "flipping" motion of the linker molecules. researchgate.netnih.gov

Enhanced Interfacial Interaction: The coordination of Zn with DIm enhances the interfacial interaction between the ZIF nanoparticles and a polymer matrix, such as 6FDA-DAM polyimide, through electron donor-acceptor interactions. researchgate.netnih.gov

These modifications at the molecular level translate into improved performance in practical applications. For instance, a mixed matrix membrane composed of 6FDA-DAM polyimide and SZIF-8 containing 13 mol% of this compound exhibited excellent C₂H₄ permeability and C₂H₄/C₂H₆ selectivity. researchgate.netnih.gov This enhanced separation performance is attributed to an improvement in size discrimination-based energetic selectivity. researchgate.netnih.gov

The following interactive table provides an overview of the properties of a multivariate ZIF-8 incorporating this compound.

Framework ComponentRole/EffectApplication
This compound (DIm)LigandKinetic gas separation
Reduces ZIF-8 window size
Suppresses linker flipping motion
Enhances interfacial interaction with polymer matrix
Zinc (Zn)Metal center
2-Methylimidazole (MIm)Co-ligand
Tri-butyl amine (TBA)Modulator (preferentially deprotonates DIm)
This table summarizes the components and their roles in the synthesis and function of a multivariate ZIF-8 for enhanced ethylene/ethane separation. researchgate.netnih.gov

The use of a hybrid multi-ligand approach, incorporating ligands like this compound, offers a valuable strategy for the fine-tuning of the molecular structure and textural properties of MOFs and ZIFs, thereby expanding their potential for various technological applications. researchgate.netnih.gov

Biomedical and Pharmacological Research Leveraging 2,4 Dimethylimidazole

2,4-Dimethylimidazole as a Structural Mimic in Biochemical Investigations

The structural characteristics of this compound make it a valuable tool for mimicking biological molecules and probing complex biological processes.

Probing Enzyme-Substrate Interactions and Active Site Environments

This compound serves as a structural mimic to investigate the interactions between enzymes and their substrates, providing insights into the architecture and chemical environment of enzyme active sites. chemimpex.com Its imidazole (B134444) ring is a common feature in biological systems, notably in the amino acid histidine, which frequently plays a crucial role in enzyme catalysis. By using this compound and its derivatives, researchers can simulate the binding of substrates or cofactors to an enzyme's active site.

Studies have shown that imidazole derivatives can interact with the active sites of various enzymes, influencing their function. For instance, the binding of imidazole derivatives to heme proteins has been extensively studied to understand the ligand binding dynamics in proteins like cytochrome c peroxidase. nih.gov The steric and electronic properties of the methyl groups in this compound can modulate these interactions, offering a way to map the spatial and chemical constraints of an active site. This approach helps in elucidating the specific forces, such as hydrogen bonding and van der Waals interactions, that govern enzyme-substrate recognition and catalysis.

Studies on Protein-Ligand Binding Dynamics

The study of protein-ligand binding is fundamental to drug discovery and understanding biological regulation. This compound is utilized in these studies to explore the dynamics of how small molecules interact with proteins. chemimpex.com Molecular docking studies, a computational method, have been employed to predict the binding affinity and mode of interaction between imidazole derivatives and protein targets, such as the enzyme COX-2, which is involved in inflammation.

These computational approaches, combined with experimental techniques, reveal how the substitution pattern on the imidazole ring influences binding. For example, molecular docking has identified this compound derivatives as potential inhibitors of MDM2, a protein involved in cancer, by binding to the p53 pocket through van der Waals forces and hydrogen bonds. The size and position of substituents, like the methyl groups in this compound, can significantly affect the binding affinity by interacting with hydrophobic subpockets within the protein. Unsupervised deep learning methods are also being developed to analyze molecular simulation data and correlate ligand-induced changes in protein dynamics with binding affinities, offering a more profound understanding of these interactions. nih.gov

Role of this compound in Pharmaceutical Intermediate Synthesis

This compound is a crucial building block, or intermediate, in the synthesis of a wide array of pharmaceutical compounds. chemimpex.comresearchgate.net Its chemical structure allows for versatile modifications, making it a valuable component in the development of new drugs.

Strategies for Incorporating the this compound Moiety into Active Pharmaceutical Ingredients (APIs)

The incorporation of the this compound moiety into active pharmaceutical ingredients (APIs) is a strategy employed to enhance the therapeutic properties of drugs. chemimpex.com This can improve characteristics such as solubility and stability, which are critical for a drug's effectiveness. chemimpex.com

Various synthetic strategies are used to integrate the this compound scaffold into larger, more complex molecules. These methods often involve reactions that form new bonds at the nitrogen or carbon atoms of the imidazole ring. For example, N-alkylation or N-arylation reactions can attach the imidazole to other molecular fragments. Additionally, functional groups on the imidazole ring or its substituents can be modified to create the desired API. The use of continuous flow chemistry has also been explored for the synthesis of APIs containing imidazole structures, offering a more efficient and scalable manufacturing process. beilstein-journals.orgbeilstein-journals.orgnih.gov

A notable example is the synthesis of 6-(2,4-dimethylimidazol-l-yl)-8-methyl-2(1H)-quinolinone, where the this compound group was introduced to create a potent cardiac stimulant. sci-hub.se

Development of Novel Therapeutic Agents (General)

The imidazole ring system, including this compound, is a common feature in many clinically used drugs and is a key focus in the development of new therapeutic agents. chemimpex.comnih.gov The versatility of the imidazole scaffold allows for the creation of a diverse range of molecules with various biological activities.

Research has shown that imidazole derivatives exhibit a broad spectrum of pharmacological effects, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties. researchgate.netnih.govnih.gov For example, some imidazole derivatives have been investigated as potential anticancer agents by targeting cancer cells. researchgate.net The development of these novel agents often involves synthesizing a library of related compounds with different substituents on the imidazole ring to optimize their biological activity and pharmacological profile.

Exploration of Biological Activities and Pharmacological Profiles

Derivatives of this compound have been the subject of extensive research to explore their potential as therapeutic agents. These investigations have revealed a range of promising biological activities.

Imidazole-containing compounds have demonstrated significant potential across various therapeutic areas. For instance, some derivatives have shown notable anti-inflammatory effects by inhibiting pro-inflammatory mediators. Others have been identified as having anticancer properties. researchgate.net The unique structure of the imidazole ring enables it to interact with a wide variety of biological targets, including enzymes and receptors, through various non-covalent interactions. researchgate.net This versatility is a key reason for the continued interest in imidazole derivatives in medicinal chemistry.

Table 1: Examples of Biological Activities of Imidazole Derivatives

Biological Activity Target/Mechanism of Action (Example) Reference
Anticancer Inhibition of MDM2 protein
Anti-inflammatory Inhibition of COX-2 enzymes
Antibacterial Activity against various bacterial strains researchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Histidine
Cytochrome c peroxidase
COX-2
MDM2
6-(2,4-dimethylimidazol-l-yl)-8-methyl-2(1H)-quinolinone
Ibuprofen beilstein-journals.orgnih.gov
Rufinamide beilstein-journals.orgnih.gov
Meclinertant beilstein-journals.org
Diphenhydramine beilstein-journals.orgbeilstein-journals.org
Rimonabant beilstein-journals.org
Osimertinib nih.gov
5-fluorouracil researchgate.netnih.gov
Cisplatin nih.gov
Silver sulfadiazine nih.gov
Clemizole nih.gov
Etonitazene nih.gov
Enviroxime nih.gov
Astemizole nih.gov
Omeprazole nih.gov
Pantoprazole nih.gov
Thiabendazole nih.gov
Nocodazole nih.gov
Metronidazole nih.gov
Nitroso-imidazole nih.gov
Megazol nih.gov
Azathioprine nih.gov
Dacarbazine nih.gov
Tinidazole nih.gov
Ornidazole nih.gov
Norfloxacin nih.gov
4,4-dimethyl-2-phenyl-4H-imidazole smolecule.com
1-Hydroxy-4,5-Dimethyl-Imidazole 3-Oxide mdpi.com
Thiobarbituric acid mdpi.com
Barbituric acid mdpi.com
1,2-dimethylimidazole (B154445) acs.orgresearchgate.net
2-methylimidazole (B133640) acs.org
4-methylimidazole acs.org
1-methylimidazole (B24206) nih.gov
4-nitroimidazole nih.gov
2,5-dibromo-1,4-dimethyl-1H-imidazole lookchem.com
1,2-Dimethylimidazole-4-sulfonyl chloride researchgate.net
Lepidiline C acs.org
Triosephosphate isomerase mdpi.com
Dihydroxyacetone phosphate mdpi.com

2,4 Dimethylimidazole in Advanced Materials Science and Engineering

Polymer Science Applications of 2,4-Dimethylimidazole

This compound is a versatile heterocyclic organic compound that has found significant applications in polymer science due to its unique chemical properties. It serves as a crucial component in the formulation and modification of various polymer systems, acting as a catalyst, curing agent, and property-enhancing additive.

Modifiers and Additives for Polymer Systems (e.g., Polyurethanes, Specialty Polymers)

In the realm of polymer chemistry, this compound is utilized as a modifier and additive to enhance the properties of various polymers, including polyurethanes and other specialty polymers. chemimpex.comnetascientific.com Its role as a catalyst is particularly noteworthy in the synthesis of polyurethanes, where it accelerates reaction rates and improves product yields. chemimpex.comnetascientific.com This efficiency can lead to cost savings and improved performance in polymer formulations. netascientific.com The compound's ability to facilitate reactions at lower temperatures also contributes to more energy-efficient and sustainable manufacturing processes. netascientific.com

When incorporated into specialty polymers, this compound contributes to improved thermal and mechanical properties, resulting in materials with enhanced durability for industrial applications. chemimpex.comnetascientific.com It is also used as a blocking agent for polyurethane (PUR) prepolymers. A key advantage is its lower deblocking temperature of 100.7°C compared to approximately 120°C for 2-ethyl-4-methylimidazole, which allows for more energy-efficient processing. Furthermore, PURs blocked with this compound exhibit excellent storage stability, remaining stable for over 60 days under ambient conditions.

Curing Agents for Epoxy Resins: Kinetic and Performance Aspects

This compound is widely employed as a curing agent for epoxy resins, playing a critical role in the bonding, coating, and encapsulation processes for these materials. thermofisher.comfishersci.cafishersci.ie Imidazole-based curing agents are known for their high reactivity in chain polymerization with epoxy resins, leading to cured products with superior heat resistance. frontiersin.org

The curing kinetics of epoxy resin systems using dimethyl imidazole (B134444) have been studied using techniques like isothermal Differential Scanning Calorimetry (DSC). researchgate.net Research on a diglycidyl ether of bisphenol A (DGEBA) - methyltetrahydrophthalic anhydride (B1165640) resin system catalyzed by dimethyl imidazole showed that the curing process is predominantly autocatalytic. researchgate.net The autocatalytic rate constant was found to be significantly larger than the nth-order rate constant, with activation energies of 78.1 kJ/mol and 67.6 kJ/mol, respectively. researchgate.net

The performance of epoxy resins is significantly influenced by the curing agent. The use of imidazole derivatives can lead to cured thermosets with impressive mechanical properties. For instance, novel latent imidazolium (B1220033) phosphinate ionic liquids have been shown to produce epoxy thermosets with a tensile strength of 88 MPa, surpassing those cured with 1-methylimidazole (B24206) or 1,2-dimethylimidazole (B154445). acs.org While 2-methylimidazole (B133640) is a common curing agent, its high reactivity leads to a short storage life for the epoxy system. frontiersin.org This has led to the development of modified imidazole derivatives to enhance storage stability while maintaining efficient curing at moderate temperatures. frontiersin.org

Kinetic Parameters for DGEBA-MTHPA-DMI Resin System

Kinetic Model Activation Energy (kJ/mol) Reaction Order
Autocatalytic 78.1 ~0.39
nth Order 67.6 1.0

Data sourced from a study on the cure kinetics of a dimethyl imidazole catalyzed epoxy-anhydride resin system. researchgate.net

Impact on Thermal and Mechanical Properties of Polymeric Materials

The incorporation of this compound into polymer formulations has a demonstrable impact on their thermal and mechanical properties. chemimpex.comnetascientific.com By acting as a formulating component in specialty polymers, it contributes to enhanced durability and performance. This improvement is crucial for materials intended for demanding industrial applications. chemimpex.comnetascientific.com

Studies on polymer-filled wood have shown that polymerization within the wood matrix leads to higher thermal stability compared to the raw material. researchgate.net This is often associated with an increase in the crystallinity of the polymer-filled wood. researchgate.net Similarly, in epoxy systems, the choice of curing agent is a determining factor for the characteristics of the cured resin. scholaris.ca The crosslinked structures formed during curing with agents like this compound often result in materials with excellent thermal and mechanical properties. scholaris.ca For instance, the storage modulus, a measure of a material's stiffness, can be significantly influenced by the curing process and the resulting polymer network. kpi.ua Research has shown that a strong interfacial bond between fibers and the polymer matrix can lead to a high storage modulus. researchgate.net

Novel Material Architectures Incorporating this compound

The unique properties of this compound extend its utility to the development of novel material architectures, including advanced adhesives, coatings, and the integration into supramolecular assemblies and nanomaterials.

Development of Adhesives, Coatings, and Sealants

This compound is a valuable component in the formulation of adhesives, coatings, and sealants. chemimpex.comnetascientific.comeuropa.euchemimpex.com Its function as a catalyst and curing agent for epoxy resins is directly applicable to these areas. thermofisher.comfishersci.cafishersci.ie When used in coatings, it can also act as a corrosion inhibitor, forming a protective layer on metal surfaces to extend the lifespan of machinery and infrastructure. chemimpex.com The compound's ability to facilitate reactions and improve the performance of polymer formulations makes it a key ingredient in developing high-performance adhesives and coatings. netascientific.com

Comparative Properties of Imidazole-Blocked Polyurethane Prepolymers

Blocking Agent Deblocking Temperature (°C) Storage Stability (Ambient)
This compound 100.7 > 60 days
2-Ethyl-4-methylimidazole ~120 Not specified

Data highlights the advantages of this compound in polyurethane systems.

Supramolecular Self-Assembly and Nanomaterials Integration

This compound has shown potential in the field of nanotechnology due to its capacity for supramolecular self-assembly. biosynth.com This process involves the spontaneous organization of molecules into well-defined, stable structures through non-covalent interactions such as hydrogen bonding. nih.govresearchgate.net The imidazole ring, with its hydrogen bond donor and acceptor sites, is particularly adept at forming these complex architectures. researchgate.net

Research into polymer inclusion membranes (PIMs) has demonstrated the use of 1-octyl-2,4-dimethylimidazole as an ion carrier for the separation of metal ions. nih.gov These membranes, which consist of a polymer support, a plasticizer, and a carrier, showcase the integration of imidazole derivatives into functional nanomaterials. nih.gov The efficiency of metal ion transport across these membranes is influenced by the basicity and structure of the imidazole carrier molecule. nih.gov Specifically, 1-alkyl-2,4-dimethylimidazoles are among the strongest bases in their homologous series, which affects their complex-forming properties with metal ions. nih.gov

Environmental Chemistry and Atmospheric Science Investigations of 2,4 Dimethylimidazole

Atmospheric Formation Pathways of 2,4-Dimethylimidazole

This compound is formed in the atmosphere primarily through secondary formation pathways. sdu.edu.cnacs.org Laboratory studies and field observations have shown that imidazoles, including this compound, are products of aqueous-phase or heterogeneous reactions between carbonyl compounds and reduced nitrogen species like ammonium (B1175870) and amines. sdu.edu.cngdut.edu.cn Specifically, this compound has been observed in aqueous reactions of methylglyoxal (B44143) with ammonium sulfate. gdut.edu.cn

The formation process involves the reaction of dicarbonyls, such as glyoxal (B1671930) and methylglyoxal, with ammonia (B1221849) or primary amines. These reactions can occur in atmospheric aqueous phases like cloud and fog droplets, as well as in aerosol water. The presence of both precursor carbonyls and reduced nitrogen compounds, often from agricultural and industrial emissions, facilitates the formation of a variety of imidazole (B134444) derivatives. sdu.edu.cn Field studies have confirmed the secondary formation of imidazole-like compounds in the atmosphere, with observations of their presence at the individual particle level in clouds. gdut.edu.cn The tight correlation and internal mixing of imidazoles with enhanced levels of carbonyls, amines, and ammonium in atmospheric particles further support this secondary formation mechanism. sdu.edu.cnacs.org

Analytical Methodologies for Detection in Environmental Matrices (e.g., Gas Chromatography-Mass Spectrometry for aerosols)

The detection and quantification of this compound in environmental matrices, particularly in atmospheric aerosols, rely on sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a key method employed for this purpose due to its high resolution and sensitivity. gdut.edu.cn

For GC-MS analysis of imidazole compounds like this compound, a derivatization step is often necessary to improve their volatility and chromatographic behavior. gdut.edu.cn One such method involves derivatization with isobutyl chloroformate in the presence of acetonitrile, pyridine, and anhydrous ethanol (B145695). gdut.edu.cn The pH of the extraction solution is a critical parameter, with an optimal pH of 8.0 reported for the extraction of several imidazole-like compounds. gdut.edu.cn

Other analytical techniques used for the identification of imidazoles in atmospheric samples include:

Single-Particle Aerosol Mass Spectrometry (SPAMS) : This technique provides real-time information on the chemical composition and mixing state of individual aerosol particles, allowing for the identification of imidazole-containing particles. sdu.edu.cnacs.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This method has been used to detect imidazole-like compounds in aqueous reaction mixtures simulating atmospheric conditions. gdut.edu.cn

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR has been utilized to identify this compound in laboratory studies of aqueous reactions between methylglyoxal and ammonium sulfate. gdut.edu.cn

Gas Chromatography-Orbitrap Mass Spectrometry (GC-Orbitrap MS) : This high-resolution mass spectrometry technique has shown superior capability in identifying a wider range of organic compounds in aerosols, including low-concentration molecules and isomers that might be overlooked by standard GC-quadrupole MS. nih.gov

The table below summarizes the performance of a developed GC-MS method for the analysis of several imidazole-like compounds, including this compound. gdut.edu.cn

CompoundLimit of Detection (LOD) (μg/mL)Limit of Quantification (LOQ) (μg/mL)Relative Standard Deviation (RSD) (%)
Imidazole (IM)0.05530.2370-
4(5)-Methylimidazole (4MEI)--0.71
2-Ethylimidazole (2EI)---
This compound (2,4-DMI) - - 14.83
2-Methylimidazole-4-carbaldehyde (2MI4C)---
2,2'-Biimidazole (BI)---
2-Phenylimidazole (2PI)---
Data derived from a study by Chen et al. (2023). gdut.edu.cn

Environmental Fate and Atmospheric Lifetime Considerations

The environmental fate of this compound is influenced by various atmospheric processes, including photochemical degradation. sdu.edu.cn The atmospheric lifetime of imidazole compounds can range widely, from minutes to days. sdu.edu.cn

Photochemical reactions are a significant sink for atmospheric imidazoles. sdu.edu.cn Studies have shown a sharp decrease in the number fraction of imidazole-containing particles from morning to noon on sunny days, suggesting photochemical degradation. sdu.edu.cnacs.org This is supported by the negative correlation observed between imidazole concentrations and photochemical indicators like temperature and ozone. sdu.edu.cnacs.org Laboratory experiments have confirmed that imidazole compounds undergo significant degradation when exposed to sunlight or simulated UV light. sdu.edu.cn

The primary oxidant for imidazoles in the atmosphere is the hydroxyl (OH) radical. sdu.edu.cn The reaction rate with OH radicals is significantly higher—by about four orders of magnitude—than the reaction rate with ozone. sdu.edu.cn Direct photolysis can also contribute to the degradation of these compounds. sdu.edu.cn The addition of OH radicals in laboratory simulations has been shown to accelerate the degradation rate of imidazoles by an order of magnitude. sdu.edu.cn

While specific half-life data for this compound in various environmental compartments is not extensively detailed in the provided search results, the general behavior of imidazoles suggests a relatively short atmospheric lifetime due to photochemical processes.

Contribution to Atmospheric Brown Carbon and Radiative Forcing Implications

Imidazole compounds, including this compound, are recognized as a component of atmospheric brown carbon (BrC). sdu.edu.cnacs.orggdut.edu.cn Brown carbon is a class of light-absorbing organic aerosols that can absorb solar radiation in the visible and ultraviolet spectrum, thereby influencing the Earth's radiative balance. gdut.edu.cnacs.org

The formation of this compound and other imidazoles from the reactions of carbonyls and nitrogen-containing compounds contributes to the pool of atmospheric BrC. acs.org These reactions can produce strongly light-absorbing and fluorescent products. acs.org The light absorption properties of BrC are wavelength-dependent, with absorption increasing at shorter wavelengths. copernicus.org

The light-absorbing properties of BrC can be affected by atmospheric processing. Photochemical aging, or bleaching, can reduce the light absorption of BrC when it is exposed to sunlight. copernicus.org This process can diminish the warming effect of BrC over its atmospheric lifetime. copernicus.org The inclusion of BrC and its atmospheric processing in climate models is crucial for a more accurate assessment of aerosol radiative forcing and its impact on climate. copernicus.orgacs.org

Structural and Spectroscopic Characterization of 2,4 Dimethylimidazole Systems

Crystallographic Analysis (e.g., X-ray Diffraction)

X-ray diffraction studies have been crucial in determining the precise three-dimensional structure of 2,4-dimethylimidazole in the solid state. Research has successfully characterized the crystal structure of this compound in its monohydrate form (C₅H₁₀N₂O).

The analysis, published in Zeitschrift für Kristallographie - New Crystal Structures, revealed that the monohydrate crystallizes in the monoclinic space group Ia. researchgate.net The crystal structure is stabilized by a network of hydrogen bonds. Specifically, O–H···N interactions involving the water molecule and the imidazole (B134444) ring are prominent, creating a three-dimensional network that enhances the stability of the crystal lattice. The detailed crystallographic parameters were determined at a temperature of 200 K. researchgate.net

Table 1: Crystallographic Data for this compound Monohydrate
ParameterValue
Chemical FormulaC₅H₁₀N₂O
Crystal SystemMonoclinic
Space GroupIa (No. 9)
a (Å)4.7212(4)
b (Å)11.1424(8)
c (Å)12.8211(9)
β (°)94.349(3)
Volume (ų)672.52(9)
Z (Formula units per cell)4
Temperature (K)200
RadiationMo Kα (λ = 0.71073 Å)

Data sourced from Hosten and Betz (2020). researchgate.net

Advanced Spectroscopic Investigations (e.g., NMR, IR, Mass Spectrometry for structural elucidation)

Spectroscopic techniques provide complementary information to crystallographic data, offering insights into the molecule's structure and behavior in different phases.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra for this compound have been documented. nih.gov ¹³C NMR spectroscopy, in particular, has been shown to be a powerful tool for studying the tautomeric states of substituted imidazoles. nih.gov Tautomers are isomers that readily interconvert, and in the case of 4-substituted imidazoles, this involves the migration of a proton between the two nitrogen atoms. Density Functional Theory (DFT) calculations have revealed that the chemical shifts of the ring carbons, specifically C4 and C5, are substantially different between the two tautomeric forms. nih.gov This difference serves as a diagnostic marker to identify the predominant tautomer in solution. nih.gov

Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound has been recorded by the NIST Mass Spectrometry Data Center. The mass spectrum provides a distinct fragmentation pattern that is characteristic of the compound's structure. nih.gov

Table 2: Key GC-MS Data for this compound
ParameterValue
LibraryMain library
NIST Number871
m/z Top Peak96
m/z 2nd Highest Peak95
m/z 3rd Highest Peak54

Data sourced from NIST Mass Spectrometry Data Center. nih.gov

Infrared (IR) Spectroscopy: Vapor phase IR spectra are available for this compound, which help in identifying its functional groups and vibrational modes. nih.gov While specific peak assignments from detailed studies are not broadly published, the spectra would be expected to show characteristic bands for N-H stretching, C-H stretching of the methyl and ring C-H groups, and C=N and C=C stretching vibrations within the imidazole ring.

Computational Chemistry Approaches for Electronic Structure and Reactivity

Computational chemistry provides a theoretical framework to predict and understand the properties of this compound. These methods are used to calculate its electronic structure, reactivity parameters, and various physicochemical properties.

Reactivity parameters for this compound, when acting as a nucleophile, have been determined and are available in Mayr's Database of Reactivity Parameters. lmu.de These experimentally derived but computationally relevant parameters help in predicting its reaction rates with various electrophiles.

Table 3: Reactivity Parameters for this compound
ParameterValueSolvent
N11.51MeCN
sN0.84MeCN

Data sourced from Mayr's Database of Reactivity Parameters. lmu.de

Furthermore, various physicochemical properties have been calculated using computational models. These properties are useful for predicting the behavior of the molecule in different chemical environments.

Table 4: Computed Physicochemical Properties of this compound
PropertyValueSource/Method
Topological Polar Surface Area (TPSA)28.7 ŲPubChem nih.gov
Molar Refractivity28.52 m³/molAmbeed ambeed.com
Log Po/w (iLOGP)1.11Ambeed ambeed.com
Log Po/w (XLOGP3)0.86Ambeed ambeed.com
Heavy Atom Count7PubChem nih.gov
Complexity63.1A2B Chem a2bchem.com

Future Prospects and Interdisciplinary Research Directions for 2,4 Dimethylimidazole

Advancements in Sustainable Synthesis and Process Optimization

The future of chemical manufacturing hinges on the development of sustainable and efficient synthesis routes. For 2,4-dimethylimidazole and its derivatives, research is moving away from traditional methods that may involve harsh conditions or hazardous solvents, toward greener, more atom-economical processes.

A significant area of advancement is the development of catalyst-free synthesis methods. One promising approach is the [3+2] cyclization of vinyl azides with amidines. acs.orgnih.govnih.gov This method avoids the need for metal catalysts, which can be toxic and difficult to remove from the final product. acs.orgnih.govnih.gov The reaction proceeds under mild conditions and is compatible with a broad range of functional groups, offering good to excellent yields. acs.orgnih.gov This technique provides a selective pathway to 2,4-disubstituted imidazoles, leaving the N-H and C-5 positions available for further functionalization. acs.orgnih.gov

Process optimization of established reactions is another key focus. The condensation of α-haloketones with amidines, a common route to 2,4-disubstituted imidazoles, has been significantly improved. acs.org Optimized protocols utilize mixed aqueous/organic solvent systems, such as aqueous tetrahydrofuran, which are more environmentally benign than previously used solvents like chloroform (B151607). acs.org These optimized conditions not only avoid hazardous solvents but also deliver consistently high yields (83-91%) and purity (>95%) without the need for column chromatography, making the process more scalable and cost-effective. acs.org Furthermore, statistical methods like Design of Experiments (DOE) are being employed to systematically optimize reaction parameters such as temperature and reactant stoichiometry, leading to substantial improvements in yield, in some cases from 35% to 87%. derpharmachemica.com

MethodKey FeaturesTypical ConditionsYieldSustainability Advantages
[3+2] Cyclization Catalyst-free reaction between vinyl azides and amidines. acs.orgnih.govDBU promoted, mild conditions (e.g., 80°C in DMF). Good to Excellent (e.g., 60-92%). semanticscholar.orgAvoids metal catalysts; site-selective synthesis. acs.orgnih.govsemanticscholar.org
Optimized Condensation Condensation of α-haloketones and amidines. acs.orgVigorous reflux in aqueous THF with K2CO3. acs.orgHigh (83-91%). acs.orgAvoids hazardous solvents like chloroform; high purity without chromatography. acs.org
Microwave-Assisted Synthesis Green approach using microwave irradiation to accelerate reactions. orientjchem.orgOptimized power (e.g., 180 watts) and time (e.g., 111 seconds). orientjchem.orgHigh (>70%). orientjchem.orgReduced reaction times, energy efficiency. orientjchem.org

Design of Next-Generation Catalytic Systems

The inherent properties of this compound, such as its basicity and steric profile, make it a powerful component in the design of advanced catalytic systems. Its future role extends from being a catalyst in its own right to a crucial ligand that modulates the activity of metal centers.

As an organocatalyst, this compound and its derivatives are highly effective. They are known to be more active than many other imidazoles in catalyzing polyurethane formation. google.com Research into one-component organocatalysts for the eco-friendly production of cyclic carbonates from CO2 and epoxides has identified imidazolium-based systems as highly efficient. mdpi.com For instance, 1,3-dimethylimidazolium (B1194174) iodide can catalyze these cycloaddition reactions under mild conditions with high yields, showcasing a sustainable pathway for CO2 utilization. mdpi.com

The most significant future impact may lie in its use as a ligand. By incorporating this compound into larger molecular structures, its electronic and steric properties can be fine-tuned. This is particularly evident in the field of metal-organic frameworks (MOFs) and zeolitic imidazolate frameworks (ZIFs). In one study, this compound was used alongside 2-methylimidazole (B133640) to create multivariate ZIF nanoparticles. nih.gov The inclusion of the bulkier this compound ligand helped to reduce the framework's window size and suppress linker flipping motion, enhancing the kinetic separation of ethylene (B1197577) and ethane (B1197151). nih.govresearchgate.net This demonstrates a sophisticated approach to fine-tuning the porous structure of ZIFs for specific, challenging gas separations. nih.gov

Catalytic SystemRole of this compoundApplicationKey Finding
Organocatalysis Direct catalystPolyurethane formation. google.comchemimpex.comExhibits higher catalytic activity than many other tertiary amine catalysts. google.com
Organocatalysis Precursor to imidazolium (B1220033) catalystSynthesis of cyclic carbonates from CO2. mdpi.comEnables eco-friendly CO2 utilization under mild conditions with high yields. mdpi.com
Zeolitic Imidazolate Frameworks (ZIFs) Modulating ligandKinetic gas separation (C2H4/C2H6). nih.govReduces ZIF-8 window size, enhancing size discrimination and selectivity. nih.govresearchgate.net

Emerging Applications in Niche Biomedical Fields

While imidazoles are well-established pharmacophores, future research is targeting more specialized biomedical applications for this compound derivatives. This includes the development of novel therapeutics and advanced drug delivery systems. chemimpex.combeilstein-journals.org

Research indicates that imidazole (B134444) derivatives possess potential anticancer and antimicrobial properties. beilstein-journals.orgnih.gov Studies on related Schiff base complexes and thiourea (B124793) derivatives have demonstrated cytotoxicity against various cancer cell lines, including A-549 (lung) and MCF-7 (breast), and activity against both Gram-positive bacteria and fungi. doi.org The imidazole ring is a key structural motif in the design of these biologically active molecules, and derivatives of this compound are being explored for their potential to yield new therapeutic agents. nih.gov For example, certain imidazole derivatives containing a 2,4-dienone motif have shown potent, broad-spectrum antifungal activity, even against fluconazole-resistant strains of Candida albicans. nih.gov

In the realm of drug delivery, this compound is a component used in the synthesis of ZIF-8, a biocompatible MOF. frontiersin.org ZIF-8's pH-responsive nature makes it an excellent candidate for targeted drug release in the acidic microenvironments of tumors or sites of inflammation. frontiersin.org Researchers have successfully loaded antimicrobial peptides into ZIF-8 nanoparticles, creating a delivery system that demonstrated enhanced anticancer activity against HeLa and SiHa cells with low systemic toxicity. nih.gov This approach leverages the biocompatibility of the ZIF-8 framework, which is constructed from zinc ions and dimethyl imidazole, to create sophisticated therapeutic platforms. frontiersin.orgnih.gov

Application AreaSystem/CompoundTargetResearch Finding
Anticancer Imidazole-thiourea derivativesHuman tumor cells (e.g., MCF-7, A549). Certain derivatives exhibit significant growth inhibition with GI50 values below 20 µM.
Antifungal/Antibacterial Imidazole derivatives with a 2,4-dienone motifCandida spp. (including fluconazole-resistant), Staphylococcus aureus. nih.govShowed potent, broad-spectrum activity with MIC values as low as 4-8 µg/mL. nih.gov
Drug Delivery ZIF-8 nanoparticles (synthesized with dimethyl imidazole)HeLa and SiHa cancer cells. nih.govLoading antimicrobial peptides into ZIF-8 enhanced cytotoxicity against cancer cells while remaining biocompatible. nih.gov

Development of High-Performance Functional Materials

The rigid structure and functionalizable nature of this compound make it an ideal building block for a new generation of high-performance materials with precisely engineered properties. chemimpex.com

A groundbreaking application is in the synthesis of Covalent Organic Frameworks (COFs). Researchers have recently developed an imidazole-based COF using this compound and benzene-1,3,5-tricarboxaldehyde. rsc.orgresearchgate.net These porous, crystalline polymers have shown exceptional performance in environmental applications. Specifically, a COF incorporating this compound was designed to have a reversed donor-acceptor system that enables super-efficient, sunlight-driven extraction of uranium from seawater. rsc.org

In the field of separation science, derivatives of this compound are used as highly effective ion carriers in Polymer Inclusion Membranes (PIMs). nih.govmdpi.com These membranes are used for the selective separation and recovery of metal ions from aqueous solutions. nih.gov The addition of methyl groups at the 2 and 4 positions of the imidazole ring increases the basicity and introduces steric hindrance, which can be exploited to achieve high separation selectivity between similar metal ions like zinc(II), cadmium(II), and nickel(II). mdpi.comnih.gov For instance, a PIM using 1-octyl-2,4-dimethylimidazole as a carrier achieved a 95.5% removal of Zn(II) from a mixed-ion solution and a high Zn(II)/Ni(II) separation coefficient of 104.5. nih.gov

Furthermore, as mentioned previously, this compound is a key ligand in creating multivariate Zeolitic Imidazolate Frameworks (ZIFs). nih.gov The ability to mix ligands like this compound and 2-methylimidazole allows for the fine-tuning of pore apertures and framework dynamics, leading to materials with superior performance in challenging gas separations like ethylene/ethane. nih.govresearchgate.net

Material TypeSpecific ExampleApplicationPerformance Highlight
Covalent Organic Frameworks (COFs) TI-COF (from this compound)Sunlight-driven uranium extraction. rsc.orgAchieved an unprecedented uranium extraction efficiency of 6.9 mg g-1 day-1 from natural seawater. rsc.org
Polymer Inclusion Membranes (PIMs) PIM with 1-octyl-2,4-dimethylimidazoleSelective separation of Zn(II), Cd(II), Ni(II). nih.govnih.govZn(II)/Ni(II) separation factor of 104.5; 95.5% Zn(II) removal. nih.gov
Zeolitic Imidazolate Frameworks (ZIFs) Multivariate SZIF-8 (with this compound)Kinetic separation of C2H4/C2H6. nih.govAchieved an excellent C2H4/C2H6 selectivity of 4.5. nih.gov

Role in Addressing Contemporary Environmental Challenges

The unique properties of this compound and the advanced materials derived from it are being harnessed to tackle pressing environmental problems, from greenhouse gas mitigation to the recovery of critical resources.

Carbon capture is a major area of research for imidazole-based compounds. While specific data for this compound is part of broader research on alkylated imidazoles, these compounds are being actively investigated as absorbents for CO₂. Their low volatility and tunable basicity make them attractive alternatives to traditional amine solvents.

A highly promising application is the remediation of water contaminated with heavy metals and the recovery of valuable metals from waste streams. nih.gov As detailed in the previous section, PIMs containing 1-alkyl-2,4-dimethylimidazole derivatives function as highly selective carriers for separating metal ions. mdpi.comnih.gov Research has demonstrated their effectiveness in separating zinc, cadmium, and nickel ions from acidic aqueous solutions. nih.govnih.gov The specific structure of 1-decyl-2,4-dimethylimidazole, for example, creates significant steric hindrance that impedes the formation of cadmium complexes, enabling a high separation factor between zinc and cadmium. mdpi.comdeswater.com This technology has direct applications in treating industrial wastewater and recycling strategic metals. nih.gov

Perhaps the most forward-looking environmental application is the extraction of uranium from seawater. Seawater contains vast reserves of uranium, but its extremely low concentration (~3.3 ppb) makes extraction incredibly challenging. unt.edu Covalent Organic Frameworks (COFs) synthesized with this compound have emerged as a breakthrough technology in this area. rsc.org These materials can be designed to have specific binding sites and photocatalytic properties, enabling them to selectively and rapidly capture uranyl ions under natural sunlight, a significant advancement over slower, less efficient adsorbent materials. rsc.orgnih.gov

Environmental ChallengeTechnology/MaterialRole of this compound DerivativeKey Outcome
Heavy Metal Separation Polymer Inclusion Membrane (PIM)Ion carrier (e.g., 1-octyl-2,4-dimethylimidazole). nih.govnih.govHigh selectivity for Zn(II) over Ni(II) and Cd(II) in acidic solutions. nih.gov
Strategic Resource Recovery Polymer Inclusion Membrane (PIM)Ion carrier (e.g., 1-decyl-2,4-dimethylimidazole). mdpi.comdeswater.comHigh separation coefficient (24.7) for Zn(II)/Cd(II) mixtures. mdpi.com
Uranium from Seawater Covalent Organic Framework (COF)Structural building block. rsc.orgEnables sunlight-driven extraction with record efficiency (6.9 mg g-1 day-1). rsc.org

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2,4-Dimethylimidazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of this compound often employs regioselective alkylation strategies. Modified Debus-Radiszewski or Wallach syntheses are adapted to introduce methyl groups at positions 2 and 4 of the imidazole ring. Key parameters include temperature (80–120°C), solvent choice (polar aprotic solvents like DMF enhance reactivity), and stoichiometric control of methylating agents (e.g., methyl halides). For example, alkylation of imidazole derivatives under basic conditions (e.g., K₂CO₃) minimizes isomerization byproducts. Purification via fractional crystallization or silica gel chromatography ensures >98% purity, as validated by NMR and HPLC analyses .

Q. What key physicochemical properties of this compound are critical for experimental design?

  • Methodological Answer : Critical properties include:

  • Melting point : 78–81°C (determines solid-state handling).
  • Boiling point : 216.7°C at 760 mmHg (guides distillation protocols).
  • pKa : ~9.10 (influences protonation state in aqueous buffers) .
  • Vapor pressure : 0.2 mmHg at 25°C (requires fume hood use).
  • Stability : Degrades under acidic/basic conditions; store in pH-neutral, anhydrous environments .

Q. Which analytical techniques are most effective for characterizing this compound purity and structure?

  • Methodological Answer :

  • FTIR : Identifies functional groups (e.g., N–H stretching at 3400–3100 cm⁻¹, C–N vibrations at 1600–1500 cm⁻¹).
  • DSC : Measures thermal transitions (deblocking at 100.7°C in polymer applications) .
  • XRD : Resolves crystal structure (monoclinic system, space group Ia) .
  • NMR : Confirms regiochemistry (¹H NMR: δ 2.25–2.35 ppm for methyl groups) .

Advanced Questions

Q. How does the hydrogen-bonded crystal structure of this compound monohydrate affect its supramolecular reactivity?

  • Methodological Answer : Single-crystal X-ray diffraction reveals a monoclinic structure (a = 4.7212 Å, b = 11.1424 Å, c = 12.8211 Å, β = 94.349°) with water-mediated O–H···N hydrogen bonds. This 3D network enhances stability in solid-state reactions and influences solubility. Computational tools (Mercury, PLATON) predict co-crystallization with metal ions (e.g., Zn²⁺), enabling applications in coordination chemistry .

Q. What methodological advancements enable the use of this compound as a blocking agent in thermally reversible polyurethanes?

  • Methodological Answer : As a blocking agent for isocyanates, this compound forms urea adducts via nucleophilic addition. FTIR confirms NCO peak disappearance (2270 cm⁻¹), while DSC shows deblocking at 100.7°C. Optimized conditions (140°C, 8 hours, 60% blocking ratio) yield polyurethanes with tensile strength up to 34.98 MPa. SEM validates defect-free morphologies, critical for industrial coatings .

Q. How do computational studies elucidate the role of this compound derivatives in protein-ligand interactions?

  • Methodological Answer : Molecular docking (AutoDock Vina) identifies this compound derivatives as MDM2 inhibitors, binding the p53 pocket via van der Waals interactions and hydrogen bonds. Substituent size (e.g., cycloheptane vs. methyl groups) modulates affinity, with larger groups occupying hydrophobic subpockets. Assays show 3-fold improved inhibitory potency for 2,4-dimethyl analogs compared to unsubstituted compounds .

Q. What experimental strategies mitigate degradation of this compound in long-term biochemical studies?

  • Methodological Answer : Stability studies show degradation under acidic (pH < 4) or basic (pH > 10) conditions. Use buffered solutions (pH 6–8) and inert atmospheres (N₂) to minimize hydrolysis. LC-MS monitors degradation products (e.g., imidazole derivatives), while cryogenic storage (−20°C) extends shelf life beyond 60 days .

Q. How does this compound influence cytochrome P450 enzyme activity in metabolic pathway studies?

  • Methodological Answer : While direct studies on this compound are limited, structural analogs (e.g., 1,4-Dimethylimidazole) inhibit cytochrome P450 via active-site binding. Fluorescence quenching assays and molecular dynamics simulations predict competitive inhibition, altering metabolic flux in liver microsomes. Validate using CYP3A4 isoform-specific substrates (e.g., midazolam) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.